molecular formula C12H18NO2+ B280473 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium

1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium

Cat. No. B280473
M. Wt: 208.28 g/mol
InChI Key: VDNQHHRQLXZAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium (ETP) is a quaternary ammonium compound that has been used extensively in scientific research due to its unique properties. It is a positively charged molecule that can interact with negatively charged molecules such as DNA and RNA, making it a useful tool in various fields of research.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium is based on its ability to interact with negatively charged molecules such as DNA and RNA. It forms a complex with these molecules, which can then be easily separated from other components in a sample.
Biochemical and Physiological Effects:
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not appear to be toxic at low concentrations and has been used in various experiments without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium in lab experiments is its ability to interact with negatively charged molecules, which can simplify the isolation and purification of these molecules. However, one limitation of using 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium is that it may not be effective for all types of molecules, and its effectiveness may vary depending on the specific application.

Future Directions

There are several future directions for research involving 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium. One area of interest is the development of new methods for synthesizing 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium that are more efficient and cost-effective. Another area of interest is the use of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium in new applications, such as drug delivery systems or gene therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium and its potential applications in various fields of research.
In conclusion, 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium is a valuable tool in scientific research due to its unique properties. Its ability to interact with negatively charged molecules has made it a valuable tool in various fields of research, including DNA and RNA isolation, protein purification, and chromatography. While there are limitations to its use, there are several future directions for research involving 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium, including the development of new methods for synthesizing 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium and the exploration of new applications in drug delivery systems and gene therapy.

Synthesis Methods

1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium can be synthesized through a multistep reaction involving the reaction of 2,4,6-trimethylpyridine with ethyl oxalate in the presence of a strong base such as sodium hydride. The resulting product is then quaternized with methyl iodide to form 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium.

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium has been used in a variety of scientific research applications, including DNA and RNA isolation, protein purification, and chromatography. Its ability to interact with negatively charged molecules has made it a valuable tool in these areas.

properties

Molecular Formula

C12H18NO2+

Molecular Weight

208.28 g/mol

IUPAC Name

ethyl 2-(2,4,6-trimethylpyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C12H18NO2/c1-5-15-12(14)8-13-10(3)6-9(2)7-11(13)4/h6-7H,5,8H2,1-4H3/q+1

InChI Key

VDNQHHRQLXZAOP-UHFFFAOYSA-N

SMILES

CCOC(=O)C[N+]1=C(C=C(C=C1C)C)C

Canonical SMILES

CCOC(=O)C[N+]1=C(C=C(C=C1C)C)C

Origin of Product

United States

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